(3S,4R)-1-(tert-Butoxycarbonyl)-4-(p-tolyl)pyrrolidine-3-carboxylic acid
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Overview
Description
(3S,4R)-1-(tert-Butoxycarbonyl)-4-(p-tolyl)pyrrolidine-3-carboxylic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a p-tolyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-(tert-Butoxycarbonyl)-4-(p-tolyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the p-Tolyl Group: The p-tolyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a p-tolylboronic acid and a halogenated pyrrolidine derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are employed to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-1-(tert-Butoxycarbonyl)-4-(p-tolyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Functionalized pyrrolidine derivatives
Scientific Research Applications
(3S,4R)-1-(tert-Butoxycarbonyl)-4-(p-tolyl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as an intermediate in the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological and cardiovascular diseases.
Industry: Employed in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (3S,4R)-1-(tert-Butoxycarbonyl)-4-(p-tolyl)pyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as a precursor to active pharmaceutical ingredients that interact with molecular targets such as enzymes, receptors, or ion channels. The Boc protecting group can be removed under acidic conditions to reveal the free amine, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid
- (3S,4R)-1-(tert-Butoxycarbonyl)-4-(m-tolyl)pyrrolidine-3-carboxylic acid
- (3S,4R)-1-(tert-Butoxycarbonyl)-4-(o-tolyl)pyrrolidine-3-carboxylic acid
Uniqueness
(3S,4R)-1-(tert-Butoxycarbonyl)-4-(p-tolyl)pyrrolidine-3-carboxylic acid is unique due to the presence of the p-tolyl group, which imparts specific steric and electronic properties. This uniqueness can influence the compound’s reactivity, selectivity, and overall performance in various synthetic and biological applications.
Properties
IUPAC Name |
(3S,4R)-4-(4-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-11-5-7-12(8-6-11)13-9-18(10-14(13)15(19)20)16(21)22-17(2,3)4/h5-8,13-14H,9-10H2,1-4H3,(H,19,20)/t13-,14+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYOAUTWNGUZLV-UONOGXRCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2C(=O)O)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376086 |
Source
|
Record name | (3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959577-53-8 |
Source
|
Record name | (3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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